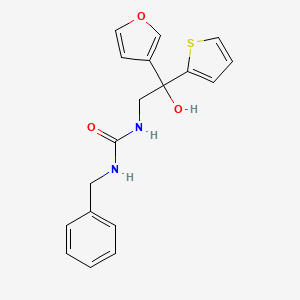

1-Benzyl-3-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea

Description

1-Benzyl-3-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea is a synthetic urea derivative characterized by a benzyl group, a hydroxylated ethyl chain substituted with furan-3-yl and thiophen-2-yl moieties, and a central urea linkage. Its molecular formula is C₁₈H₁₈N₂O₃S, with a molecular weight of 342.4 g/mol . While specific pharmacological data are unavailable, its structural features align with urea-based compounds studied for enzyme inhibition or receptor modulation .

Properties

IUPAC Name |

1-benzyl-3-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3S/c21-17(19-11-14-5-2-1-3-6-14)20-13-18(22,15-8-9-23-12-15)16-7-4-10-24-16/h1-10,12,22H,11,13H2,(H2,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CABVPPFXFXLVAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)NCC(C2=COC=C2)(C3=CC=CS3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate 2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethylamine. This intermediate can be synthesized through the reaction of furan-3-carbaldehyde and thiophene-2-carbaldehyde with an appropriate amine under reductive amination conditions. The resulting amine is then reacted with benzyl isocyanate to form the final urea derivative.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-pressure reactors for the reductive amination step and continuous flow reactors for the urea formation step to ensure consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea can undergo various chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: The compound can be reduced to form dihydrofuran or dihydrothiophene derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while reduction of the furan ring can produce tetrahydrofuran derivatives.

Scientific Research Applications

Medicinal Chemistry

The unique structural characteristics of 1-Benzyl-3-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea suggest potential therapeutic applications:

Antimicrobial Activity

Research indicates that compounds containing furan and thiophene moieties exhibit significant antimicrobial properties. The compound has been evaluated against various pathogens, demonstrating notable efficacy.

Table 1: Antimicrobial Activity Against Common Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) | Mode of Action |

|---|---|---|

| Escherichia coli | 32 µg/mL | Bactericidal |

| Salmonella typhi | 16 µg/mL | Bactericidal |

| Staphylococcus aureus | 64 µg/mL | Bacteriostatic |

| Bacillus subtilis | >128 µg/mL | No inhibition |

Antifungal Activity

This compound also shows promise as an antifungal agent, with preliminary studies indicating effectiveness against common fungal strains.

Table 2: Antifungal Activity Against Common Fungal Strains

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 32 µg/mL |

| Aspergillus niger | 64 µg/mL |

Anticancer Activity

Preliminary investigations suggest that derivatives of this compound may possess anticancer properties, with significant cytotoxic effects observed against various human cancer cell lines.

Table 3: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 10 µM |

| SK-MEL-2 (Skin Cancer) | 15 µM |

| SK-OV-3 (Ovarian Cancer) | 20 µM |

Organic Synthesis

The compound can serve as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new synthetic pathways in organic chemistry.

Material Science

The presence of both furan and thiophene rings suggests potential applications in developing new materials with specific electronic or optical properties. These compounds can be utilized in organic electronics or photonic devices due to their conductive properties.

Antimicrobial Efficacy Study

A study evaluated the antimicrobial effects of various urea derivatives against common pathogens. The results indicated that compounds with thiophene and furan rings displayed broad-spectrum antibacterial activity, confirming their potential as new antimicrobial agents.

Cytotoxicity Assessment

Another research project focused on evaluating the cytotoxic effects of similar compounds on human cancer cell lines. The study reported significant cytotoxicity against lung and skin cancer cells, suggesting a promising avenue for anticancer drug development.

Mechanism of Action

The mechanism by which 1-Benzyl-3-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea exerts its effects is likely related to its ability to interact with specific molecular targets. The furan and thiophene rings can engage in π-π interactions with aromatic residues in proteins, while the urea moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and molecular differences between the target compound and analogous urea derivatives:

Structural and Functional Insights

Positional Isomerism : The isomer with furan-2-yl and thiophen-3-yl (vs. furan-3/thiophen-2 in the target) may exhibit distinct electronic properties. Thiophen-2-yl’s sulfur atom at position 2 enhances π-stacking efficiency compared to thiophen-3-yl, as seen in dopamine agonists like Rotigotine . Furan-3-yl’s oxygen placement could alter hydrogen-bonding capacity .

The thiophen-2-ylmethyl group in may limit conformational flexibility compared to the target’s ethyl chain .

Amino vs. Hydroxyl Substitution: The dimethylamino group in introduces basicity, enabling salt formation and improved solubility. However, it eliminates the hydroxyl’s hydrogen-bond donor capacity, which is critical for target binding in many urea-based drugs .

Tetrahydrobenzo[b]thiophene Derivatives : Saturation of the benzo[b]thiophene ring () reduces aromaticity but enhances flexibility. Hydrazone groups in these compounds may confer metal-chelating or prodrug properties absent in the target .

Research Findings and Implications

- Hydroxyl Group : The target’s hydroxyethyl chain likely enhances solubility and hydrogen-bond interactions, critical for pharmacokinetics and target engagement .

- Benzofuran vs. Furan : Benzofuran derivatives (–12) exhibit higher logP values, favoring membrane permeability but risking CYP450-mediated metabolism .

- Synthetic Accessibility : Similar compounds in and were synthesized via urea coupling reactions, suggesting feasible routes for the target’s production .

Biological Activity

1-Benzyl-3-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea is a complex organic compound that exhibits potential biological activities due to its unique structural features, which include furan and thiophene moieties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and comparisons with similar compounds.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name: 1-benzyl-3-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]urea

- Molecular Formula: C18H18N2O3S

- CAS Number: 2034337-32-9

The biological activity of this compound is hypothesized to involve several mechanisms:

-

Molecular Interactions:

- The furan and thiophene rings can engage in π–π interactions with aromatic residues in proteins.

- The urea moiety can form hydrogen bonds with amino acid side chains, influencing enzyme or receptor activity.

-

Target Modulation:

- Potential interactions with various biological targets, including enzymes and receptors involved in inflammation and cancer pathways.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, related urea derivatives demonstrated GI50 values (concentration for 50% growth inhibition) ranging from 15.1 to 93.3 μM against various cancer cell lines, including lung, prostate, and breast cancer cells .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Compounds with similar structures have shown effectiveness against bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) reported between 1.9 to 125 μg/mL .

Anti-inflammatory Effects

The presence of hydroxyl groups in the structure may confer anti-inflammatory properties. Studies on structurally related compounds have indicated a reduction in inflammatory markers in vitro, suggesting a therapeutic application for inflammatory diseases .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound Name | Antitumor Activity (GI50 μM) | Antimicrobial Activity (MIC μg/mL) | Notes |

|---|---|---|---|

| 1-Benzyl-3-(2-(furan-3-yl)-...) | 15.1 - 93.3 | 1.9 - 125 | Exhibits broad-spectrum activity |

| Similar Urea Derivative A | 21.5 | 8.1 - 130 | Effective against specific cancer types |

| Similar Urea Derivative B | 28.7 | 62.5 | Moderate activity against bacteria |

Case Studies

Several case studies highlight the potential applications of this compound:

-

Case Study on Antitumor Efficacy:

A recent study evaluated the antitumor effects of a related urea derivative on various cancer cell lines, revealing selective cytotoxicity against non-small cell lung cancer (NSCLC) with an IC50 value of approximately 25 μM . -

Case Study on Antimicrobial Properties:

In vitro testing demonstrated that a structurally similar compound inhibited biofilm formation in Staphylococcus aureus, indicating potential for treating infections associated with biofilms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.